molecular formula C20H37N3O3S B5991278 1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine

1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine

Cat. No.: B5991278
M. Wt: 399.6 g/mol
InChI Key: KOUHIIQLMGGVTA-UHFFFAOYSA-N
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Description

1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

The synthesis of 1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine involves multiple steps, typically starting with the formation of the imidazole ring. The synthetic route may include:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its complex structure, which provides a diverse range of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O3S/c1-5-6-12-23-18(15-22-11-7-10-19(16-22)26-4)14-21-20(23)27(24,25)13-8-9-17(2)3/h14,17,19H,5-13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUHIIQLMGGVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN2CCCC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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